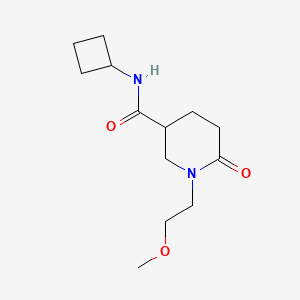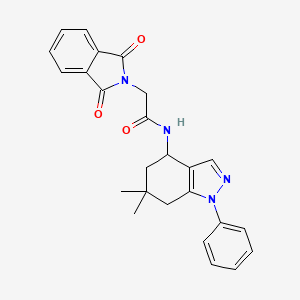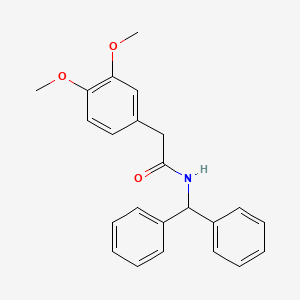![molecular formula C14H12F2N2O2S B6093549 N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6093549.png)
N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 by the pharmaceutical company Merck Sharp and Dohme. Since then, Diflunisal has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation, pain, and fever. This compound has also been shown to reduce the activity of platelets, which are involved in blood clotting. Additionally, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments and interpret results. Additionally, this compound is relatively inexpensive and widely available. One limitation of using this compound in lab experiments is that it may have off-target effects, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide. One area of interest is its potential therapeutic applications in Alzheimer's disease. Studies have suggested that this compound may help to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in cancer therapy. Studies have suggested that this compound may have anti-tumor effects by inhibiting the activity of COX enzymes. Finally, there is interest in exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide is synthesized by reacting 3,4-difluoroaniline with methyl acetoacetate in the presence of a base to form 2-(3,4-difluorophenylamino)-1-methyl-2-oxoethyl acetate. This intermediate is then reacted with thiophene-2-carboxylic acid to form this compound.
Scientific Research Applications
N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Studies have also suggested that this compound may have potential therapeutic applications in Alzheimer's disease, cancer, and cardiovascular diseases.
Properties
IUPAC Name |
N-[1-(3,4-difluoroanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2S/c1-8(17-14(20)12-3-2-6-21-12)13(19)18-9-4-5-10(15)11(16)7-9/h2-8H,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACCLGWRVMHBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6093473.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B6093484.png)

![1-(diethylamino)-3-[2-methoxy-4-({methyl[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6093491.png)
![N-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6093494.png)

![N-(1H-benzimidazol-2-ylmethyl)-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6093503.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B6093522.png)

![4-{[(4-chlorophenyl)thio]acetyl}-2,6-dimethylmorpholine](/img/structure/B6093534.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-thiophenecarboxamide](/img/structure/B6093536.png)
![2-(4-chloro-3-fluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093555.png)

